molecular formula C12H17Cl2NO2 B14129475 4-((4-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride CAS No. 129041-40-3

4-((4-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride

Katalognummer: B14129475
CAS-Nummer: 129041-40-3
Molekulargewicht: 278.17 g/mol
InChI-Schlüssel: QMSXWGWVBRFQKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride is a chemical compound with the molecular formula C12H17Cl2NO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorobenzyl group, a methylamino group, and a butanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with methylamine, followed by the addition of butanoic acid. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process and verify the compound’s identity and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-((4-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-((4-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-((3-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride
  • 4-((4-Bromobenzyl)(methyl)amino)butanoic acid hydrochloride
  • 4-((4-Methylbenzyl)(methyl)amino)butanoic acid hydrochloride

Uniqueness

4-((4-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. This compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications .

Eigenschaften

CAS-Nummer

129041-40-3

Molekularformel

C12H17Cl2NO2

Molekulargewicht

278.17 g/mol

IUPAC-Name

4-[(4-chlorophenyl)methyl-methylamino]butanoic acid;hydrochloride

InChI

InChI=1S/C12H16ClNO2.ClH/c1-14(8-2-3-12(15)16)9-10-4-6-11(13)7-5-10;/h4-7H,2-3,8-9H2,1H3,(H,15,16);1H

InChI-Schlüssel

QMSXWGWVBRFQKD-UHFFFAOYSA-N

Kanonische SMILES

CN(CCCC(=O)O)CC1=CC=C(C=C1)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.